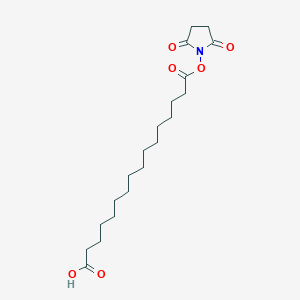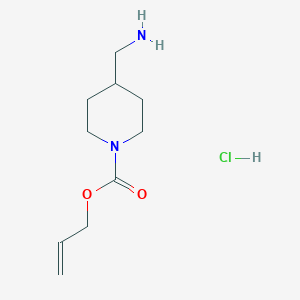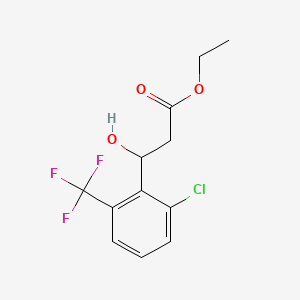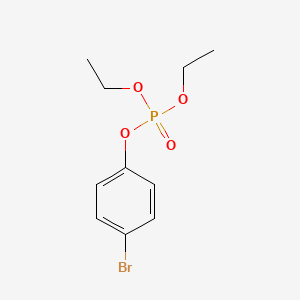
16-((2,5-Dioxopyrrolidin-1-yl)oxy)-16-oxohexadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-((2,5-Dioxopyrrolidin-1-yl)oxy)-16-oxohexadecanoic acid is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrrolidine-2,5-dione moiety, which is known for its reactivity and versatility in chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 16-((2,5-Dioxopyrrolidin-1-yl)oxy)-16-oxohexadecanoic acid typically involves the coupling of a pyrrolidine-2,5-dione derivative with a long-chain fatty acid. One common method involves the reaction of 2,5-dioxopyrrolidin-1-yl with hexadecanoic acid under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
16-((2,5-Dioxopyrrolidin-1-yl)oxy)-16-oxohexadecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
16-((2,5-Dioxopyrrolidin-1-yl)oxy)-16-oxohexadecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 16-((2,5-Dioxopyrrolidin-1-yl)oxy)-16-oxohexadecanoic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine-2,5-dione moiety is known to interact with enzymes and receptors, potentially modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in inflammation or as a modulator of neurotransmitter receptors in the brain .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,5-Dioxopyrrolidin-1-yl)-N-(3-fluorobenzyl)-2-phenylacetamide: Known for its anticonvulsant properties.
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: Studied for its antiseizure effects.
2-cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide: Utilized in the synthesis of various heterocyclic compounds.
Uniqueness
What sets 16-((2,5-Dioxopyrrolidin-1-yl)oxy)-16-oxohexadecanoic acid apart from similar compounds is its long-chain fatty acid component, which may confer unique properties such as enhanced lipophilicity and membrane permeability. This structural feature could potentially improve its bioavailability and efficacy in biological systems.
Propriétés
IUPAC Name |
16-(2,5-dioxopyrrolidin-1-yl)oxy-16-oxohexadecanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO6/c22-17-15-16-18(23)21(17)27-20(26)14-12-10-8-6-4-2-1-3-5-7-9-11-13-19(24)25/h1-16H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWUNOOWWYIZGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(Chloromethyl)benzo[d]isothiazole](/img/structure/B15332200.png)








![3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hydroxypropyl Dodecanoate](/img/structure/B15332245.png)
